molecular formula C12H8BF3O2 B11866009 (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid

(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B11866009
M. Wt: 252.00 g/mol
InChI Key: QNKWKAIQMGHHKR-UHFFFAOYSA-N
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Description

(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid is a boronic acid derivative characterized by the presence of three fluorine atoms on the biphenyl structure. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of 3,4,5-trifluorophenylboronic acid with various biphenyl derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, 3,4,5-trifluorophenylboronic acid can be coupled with 1-chloro-2-nitrobenzene in the presence of a palladium catalyst, such as Ms-Pd, and a base like potassium carbonate in dimethylformamide (DMF) as the solvent. The reaction is carried out at 40°C for 10 hours, yielding the desired product with high purity and yield .

Industrial Production Methods

Industrial production of (3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated aromatic compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

    Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used solvents.

Major Products

    Biphenyl Derivatives: Formed through cross-coupling reactions.

    Phenols: Formed through oxidation reactions.

Scientific Research Applications

(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reactant in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with a halogenated aromatic compound. This process results in the formation of a new carbon-carbon bond, with the release of the palladium catalyst for further catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluorobenzeneboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid

Uniqueness

(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its trifluoromethyl-substituted biphenyl structure, which imparts distinct electronic and steric properties. These properties enhance its reactivity in cross-coupling reactions and make it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C12H8BF3O2

Molecular Weight

252.00 g/mol

IUPAC Name

[4-(3,4,5-trifluorophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H8BF3O2/c14-10-5-8(6-11(15)12(10)16)7-1-3-9(4-2-7)13(17)18/h1-6,17-18H

InChI Key

QNKWKAIQMGHHKR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)F)(O)O

Origin of Product

United States

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